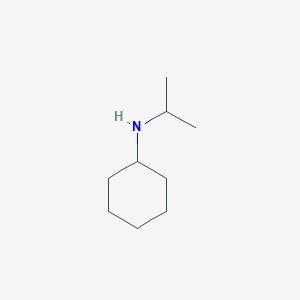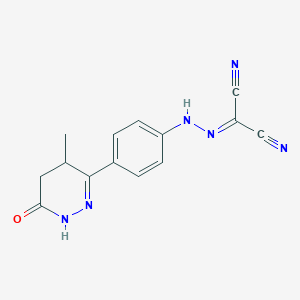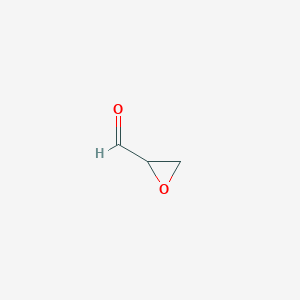
2-インダノン
概要
説明
Synthesis Analysis
The synthesis of 2-Indanone involves several methods, utilizing different starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Among the various synthetic approaches, more than 100 methods have been developed and described in the literature from 1926 to 2017. These methods are crucial for producing 2-Indanone and its derivatives, which are known for their broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential in treating neurodegenerative diseases, as well as being effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Indanone is pivotal in determining its chemical reactivity and biological activities. The compound is characterized by a cyclopentane ring fused with a phenyl group, which significantly influences its electronic distribution and, consequently, its reactivity. Although specific studies on the molecular structure analysis of 2-Indanone were not directly found, the general understanding of fused ring systems like 1-Indanones provides insights into the structural aspects that govern the compound's properties and reactivity.
Chemical Reactions and Properties
2-Indanone undergoes various chemical reactions that highlight its versatile reactivity profile. It serves as a valuable intermediate in the synthesis of heterocyclic compounds, as demonstrated by its involvement in producing a wide range of synthetically useful and novel heterocyclic systems. The reactivity of 1-phenyl-2-thiocyanatoethanone, for instance, underscores the potential of 2-Indanone derivatives in creating diverse heterocyclic compounds (Gouda, 2013).
科学的研究の応用
ジブロモメチルカルビノールの合成
2-インダノンは、TiCl4-Mgを介したCHBr3とのカップリングにより、ジブロモメチルカルビノールを生成する . この反応は、分子にブロモメチル基を導入する方法を提供するため、有機化学において重要であり、さらなる官能基変換に役立ちます。
5,5-ジメチル-2-(1H-インデニル-2)-3-ピラゾリジノンの生成
2-インダノンは、5,5-ジメチル-3-ピラゾリジノンと反応して、5,5-ジメチル-2-(1H-インデニル-2)-3-ピラゾリジノンを生成する . この化合物は、さまざまな有機化合物の合成におけるビルディングブロックとして使用できます。
光分解によるo-キシリレンの生成
2-インダノンは、266 nmの単一光子励起による光分解により、o-キシリレンを生成する . このプロセスは、光化学において重要であり、o-キシリレンの特性と反応性を研究するために使用できます。
インデン縮合ポルフィリンの合成
作用機序
Target of Action
2-Indanone, also known as β-Hydrindone , is a prominent motif found in numerous natural products and pharmaceuticals . It has been reported that 2-Indanone and its derivatives have been explored as inhibitors of cholinesterases , which play a crucial role in the treatment of Alzheimer’s disease . The primary target of 2-Indanone is the enzyme cyclooxygenase (COX) , which is responsible for prostaglandin synthesis .
Mode of Action
2-Indanone interacts with its primary target, COX, by inhibiting its activity . This inhibition is achieved through the action of the indanone derivative CGP 28238, a sulfonamide exhibiting selective inhibition of COX-2 with no effect on COX-1 . This selective inhibition contributes to the compound’s excellent gastrointestinal safety .
Biochemical Pathways
The inhibition of COX by 2-Indanone affects the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in inflammation, pain, and other physiological processes. By inhibiting COX, 2-Indanone reduces the production of prostaglandins, thereby potentially alleviating symptoms associated with conditions like inflammation .
Result of Action
The molecular and cellular effects of 2-Indanone’s action primarily involve the reduction of inflammation due to its inhibition of prostaglandin synthesis . Additionally, some indanone-chalcone derivatives have shown remarkable inhibitory activities against acetylcholinesterase and self-induced Aβ1–42 aggregation, which are key factors in Alzheimer’s disease .
Safety and Hazards
2-Indanone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJFEIKYGFCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052288 | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-13-4 | |
| Record name | 2-Indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-indanone?
A1: The molecular formula of 2-indanone is C9H8O, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-indanone?
A2: 2-Indanone has been characterized using infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] The rotational spectrum of 2-indanone has also been analyzed. []
Q3: Are there any notable features in the IR spectrum of 2-indanone?
A3: Yes, the IR spectrum of 2-indanone exhibits a characteristic carbonyl (C=O) stretching band. [, , ] In cycloketones like 2-indanone, the position of this band is influenced by ring strain. []
Q4: What are some synthetic routes to 2-indanone and its derivatives?
A4: 2-Indanone can be synthesized through various methods, including:
- Acid-catalyzed cyclization: This approach has been used to prepare isotruxene from 1-indanone and 2-indanone. []
- [4 + 1] Annulation reactions: (Trialkylsilyl)arylketenes react with (trimethylsilyl)diazomethane to form 2-indanone derivatives. []
- Ruthenium-catalyzed cyclization: (o-Ethynyl)phenyl epoxides undergo cyclization in the presence of a ruthenium catalyst to form 2-naphthols or 1-alkylidene-2-indanones, depending on the epoxide substituents. The reaction involves a novel oxygen transfer from the epoxide to its terminal alkyne. []
- Pt-catalyzed Rautenstrauch reaction: This method utilizes propargyl carbonates to create functionalized indene derivatives, which can be further transformed into 2-indanones through a Rautenstrauch/Tsuji-Trost reaction. []
Q5: How can 2-indanone be used as a building block for other compounds?
A5: 2-Indanone serves as a versatile starting material for various compounds, including:
- Indenoporphyrins: These highly modified porphyrins can be synthesized starting from 2-indanone. The process involves Knorr-type reactions to form indenopyrroles, followed by several steps to ultimately yield the indenoporphyrin. []
- Benz[b]Indeno[1,2-e]Pyran-11(6H)-Ones and Benz[b]Indeno[1,2-e]Thiopyran-11(6H)-One: These fused-ring structures can be synthesized through the reaction of dilithiated 2-indanone with lithiated methyl salicylates or lithiated methyl thiosalicylate. []
Q6: Can 2-indanone undergo biotransformation?
A6: Yes, 2-indanone can be biotransformed by certain bacteria.
- Naphthalene dioxygenase (NDO): Pseudomonas sp. strain 9816/11, which expresses NDO, oxidizes 2-indanone to 2-hydroxy-1-indanone. []
- Toluene dioxygenase (TDO): P. putida F39/D cells expressing TDO, convert 2-indanone to (S)-2-hydroxy-1-indanone with high enantiomeric excess. []
- Arthrobacter sp. strain F101: This strain further metabolizes 2-indanone to 3-isochromanone. []
Q7: What is significant about the microbial oxidation of 2-indanone?
A7: The microbial oxidation of both 1-indanone and 2-indanone by NDO and TDO proceeds through a monooxygenation mechanism, incorporating a single oxygen atom from molecular oxygen. This is notable because it provides a direct route to specific hydroxyindanone products, potentially offering an alternative to chemical synthesis. []
Q8: What is the pKa of 2-indanone and what does it indicate about its chemical reactivity?
A8: The pKa of 2-indanone in DMSO is 17.64. [] This value provides information about the acidity of the benzylic protons and the ability of the 2-indanone anion to delocalize negative charge.
Q9: How does the structure of 2-indanone influence its anion's charge delocalization?
A9: Compared to the anions of 2-tetralone and 2-benzosuberone, the 2-indanone anion exhibits greater delocalization of negative charge into the aromatic ring. This is attributed to the structural constraints of the five-membered ring, which encourages a more planar conformation and better orbital overlap, even though it increases internal strain. []
Q10: How does 2-indanone behave under photochemical conditions?
A10: 2-Indanone, when exposed to UV light, can generate o-xylylene through a photochemical reaction. [] This process has been studied using techniques like two-pulse fluorescence and transient absorption spectroscopy. []
Q11: What happens when 1-hydroxy-2-indanones are irradiated with UV light?
A11: Irradiating 1-hydroxy-2-indanones leads to the formation of photoenols, which are intermediates that can undergo further reactions to yield various products. [, ] The specific products formed, as well as the lifetime of the intermediate photoenols, are influenced by the substituents on the 1-hydroxy-2-indanone molecule. []
Q12: What is the significance of photoenol formation from 1-hydroxy-2-indanones?
A12: This photochemical pathway offers an alternative route to generate photoenols. The process and the subsequent reactions of the photoenols provide insights into photochemical reaction mechanisms and potential synthetic applications. [, ]
Q13: What are some potential applications of 2-indanone and its derivatives?
A13: 2-Indanone derivatives have shown potential in various areas, including:
- Tyrosinase inhibitors: Curcumin analogs based on the 2-indanone scaffold exhibit strong inhibitory effects on tyrosinase, making them potentially useful in food preservation. []
- Ligand precursors: Substituted indenes, easily synthesized from 2-indanone, are valuable precursors for transition-metal complexes used in catalysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


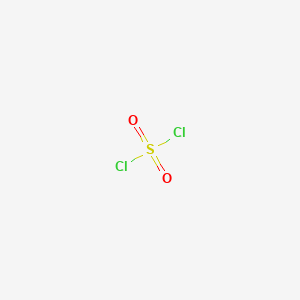

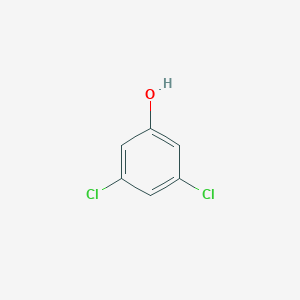
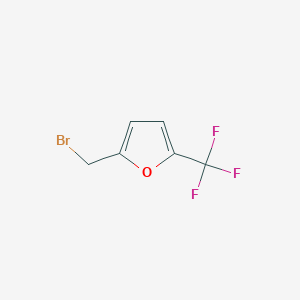
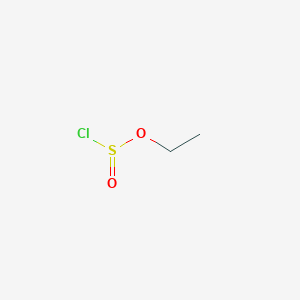
![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
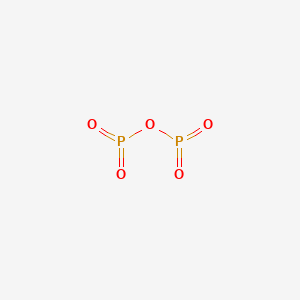
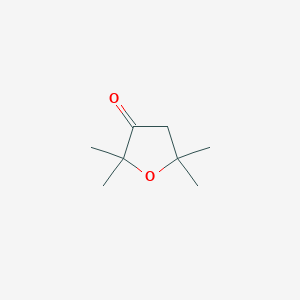
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)
